![molecular formula C16H29N3O7 B12284354 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B12284354.png)
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid is a synthetic compound known for its unique structure and versatile applications. This compound is often utilized in biochemical research and various industrial processes due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-aminohexanoic acid with bis(carboxymethyl)amine under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves precise control of temperature, pH, and reaction time to optimize the production efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in labeling and tracking biomolecules in various biological studies.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound’s effects are mediated through pathways involving protein modification and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: A simpler analog with similar functional groups.
Bis(carboxymethyl)amine: Another related compound with bis(carboxymethyl) functionality.
Uniqueness
6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C16H29N3O7 |
|---|---|
Poids moléculaire |
375.42 g/mol |
Nom IUPAC |
6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
FHJGDBAWMRVKAB-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


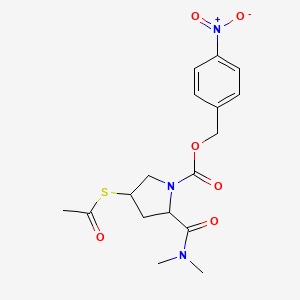
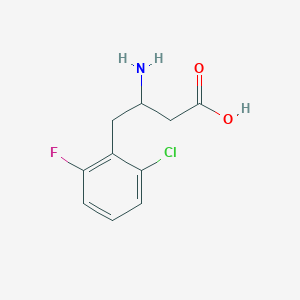
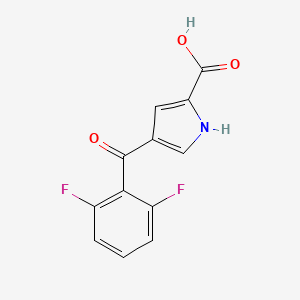
![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)

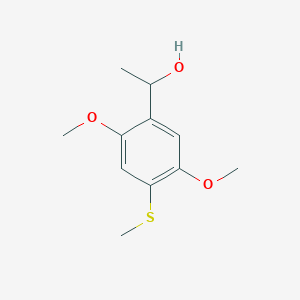
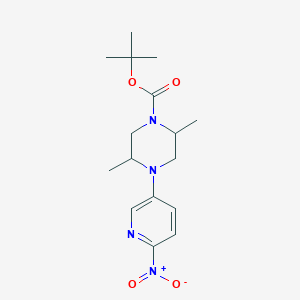
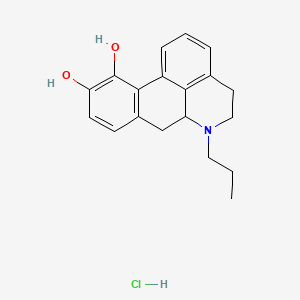
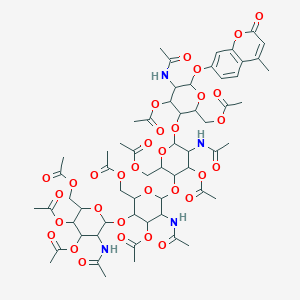


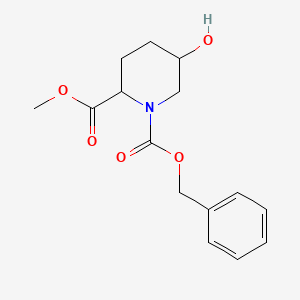
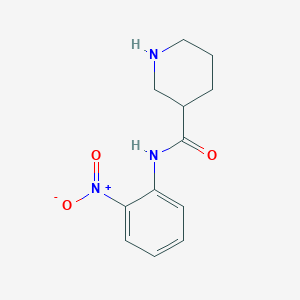
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate](/img/structure/B12284350.png)
